7-Tétradécanol

Vue d'ensemble

Description

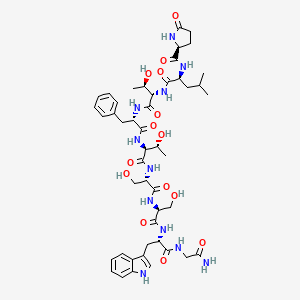

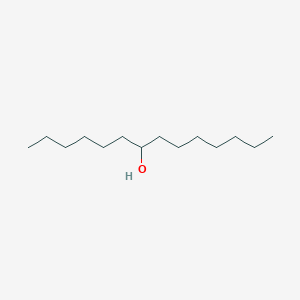

7-Tetradecanol, also known as Tetradecan-7-ol , is a long-chain fatty alcohol. It has a molecular formula of C14H30O .

Synthesis Analysis

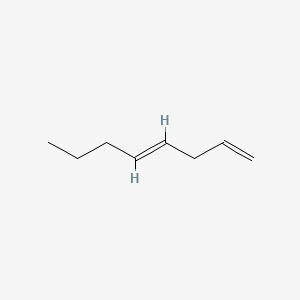

7-Tetradecanol can be synthesized by incorporating it into a eutectic mixture with other substances. For instance, it has been incorporated with myristic acid into hydroxylpropyl methyl cellulose (HPMC) to create a form-stable phase change material . Another study prepared tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) using a vacuum impregnation method .Molecular Structure Analysis

The molecular structure of 7-Tetradecanol consists of a chain of 14 carbon atoms with a hydroxyl group (OH) attached to the 7th carbon atom .Chemical Reactions Analysis

While specific chemical reactions involving 7-Tetradecanol are not detailed in the search results, it’s worth noting that alcohols like 7-Tetradecanol can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .Physical And Chemical Properties Analysis

7-Tetradecanol is a solid at room temperature . Its molecular weight is 214.387 Da . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C respectively in one study .Applications De Recherche Scientifique

Stockage d'énergie thermique

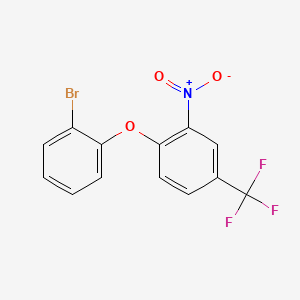

Le 7-Tétradécanol est utilisé dans la fabrication de matériaux à changement de phase (MCP) composites pour le stockage d'énergie thermique. Ces composites présentent une bonne fiabilité et stabilité thermiques, ce qui les rend adaptés à la régulation de la température dans divers systèmes .

Amélioration de la conductivité thermique

Les aérogel de graphène combinés au this compound améliorent la conductivité thermique et empêchent les fuites pendant les transitions de phase, ce qui est crucial pour maintenir l'efficacité énergétique des systèmes thermiques .

Stabilité chimique

La stabilité chimique du this compound est exploitée dans les MCP composites pour garantir l'absence de réactions chimiques indésirables, préservant ainsi l'intégrité et la longévité du matériau .

Mélanges eutectiques

Le this compound forme des mélanges eutectiques avec d'autres composés comme l'acide myristique, qui sont ensuite incorporés dans des matériaux tels que la méthylcellulose hydroxypropyl pour des applications PCM avancées .

Safety and Hazards

Orientations Futures

Mécanisme D'action

is a straight-chain saturated fatty alcohol with the molecular formula C14H30O . It is a white crystalline solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol .

In general, fatty alcohols like 7-Tetradecanol can interact with lipid membranes, potentially affecting their fluidity and function .

Fatty alcohols are generally absorbed in the gastrointestinal tract and metabolized in the liver .

Fatty alcohols can have various biological effects, such as antimicrobial activity .

The action of 7-Tetradecanol can be influenced by various environmental factors. For example, the presence of other lipids can affect its solubility and absorption .

Propriétés

IUPAC Name |

tetradecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338572 | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3981-79-1 | |

| Record name | 7-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-TETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

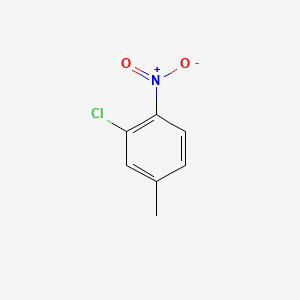

Q1: The research paper discusses synthesizing maleic monoesters from various alcohols, including 7-tetradecanol. Why is the position of the hydroxyl group on the tetradecanol molecule (e.g., 7-tetradecanol vs. 1-tetradecanol) significant in the context of surfactant properties?

A1: While the paper doesn't directly compare the properties of surfactants derived from different isomers of tetradecanol, the position of the hydroxyl group can indeed influence surfactant behavior.

- Hydrophilic Head Group Orientation: The position of the hydroxyl group also impacts the orientation and hydration of the hydrophilic head group (in this case, the maleic monoester derived from the alcohol). This can affect the surfactant's solubility, surface tension-reducing abilities, and interactions with ions in solution, such as calcium ions, as explored in the paper [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)